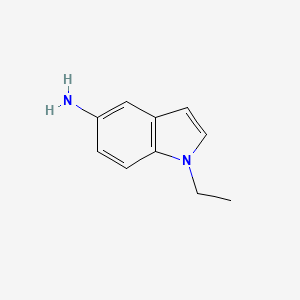

1-ethyl-1H-indol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

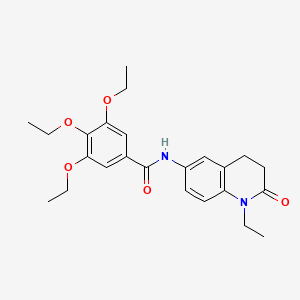

“1-ethyl-1H-indol-5-amine” is a compound with the CAS Number: 1042600-60-1 . It has a molecular weight of 160.22 . The IUPAC name for this compound is N-ethyl-1H-indol-5-amine .

Synthesis Analysis

Indole synthesis is a significant area of research due to the wide-ranging biological activity of indoles . Many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis

The InChI code for “1-ethyl-1H-indol-5-amine” is 1S/C10H12N2/c1-2-11-9-3-4-10-8(7-9)5-6-12-10/h3-7,11-12H,2H2,1H3 . This indicates the presence of a six-membered benzene ring fused to a five-membered pyrrole ring, which is characteristic of indoles .Physical And Chemical Properties Analysis

“1-ethyl-1H-indol-5-amine” is an oil at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications

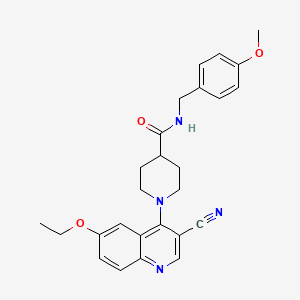

5-HT6 Receptor Ligands

1-ethyl-1H-indol-5-amine derivatives show promise as 5-HT6 receptor ligands. Bernotas et al. (2004) synthesized novel derivatives exhibiting high affinity for 5-HT6 receptors, highlighting their potential in neurological research and therapy (Bernotas et al., 2004).

Enzyme N-Methyltransferase in Brain

Morgan and Mandell (1969) discovered an enzyme in the brain that N-methylates indole(ethyl)amine substrates. This enzyme is distinct from those in the pituitary and pineal glands, suggesting unique brain functions and relevance to neurological studies (Morgan & Mandell, 1969).

Selective Serotonin Uptake Inhibitors

Gueremy et al. (1980) explored 3-(4-piperidinylalkyl)indoles as potent and selective inhibitors of serotonin (5-HT) uptake. Indalpine, a member of this series, showed clinical promise for neurological disorders, particularly in serotonin-related functions (Gueremy et al., 1980).

5-HT1D Agonists

Isaac et al. (2003) synthesized a series of dimethyl-{2-[6-substituted-indol-1-yl]-ethyl}-amine compounds, showing potent agonist activity at human 5-HT1D receptors. These findings contribute to the development of treatments for conditions related to serotonin dysregulation (Isaac et al., 2003).

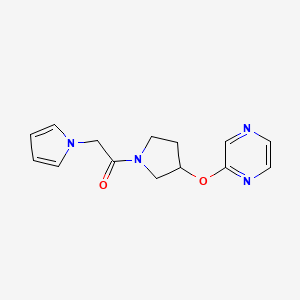

Antimicrobial Activity

Essa et al. (2018) synthesized an indole core-based derivative demonstrating potent antimicrobial activity. This study underscores the potential of 1-ethyl-1H-indol-5-amine derivatives in developing new antimicrobial agents (Essa et al., 2018).

Nitric Oxide Synthase Inhibitors

Renton et al. (2011) designed 1,5-disubstituted indole derivatives as selective inhibitors of human neuronal nitric oxide synthase, offering insights into treatments for conditions involving nitric oxide dysregulation (Renton et al., 2011).

Potential Antiarrhythmic Agents

Javed and Shattat (2005) synthesized ethyl 1-ethyl-1H-indole-2-carboxylates and their amide analogues, showing promise as potential new antiarrhythmic agents (Javed & Shattat, 2005).

Safety and Hazards

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They exhibit wide-ranging biological activity, and unusual and complex molecular architectures occur among their natural derivatives . This makes them an attractive area for future research.

Mechanism of Action

Target of Action

It is known that indole derivatives, to which 1-ethyl-1h-indol-5-amine belongs, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that results in a variety of biological effects . The interaction often involves the formation of bonds between the indole derivative and its target, which can lead to changes in the target’s function .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways, leading to their broad-spectrum biological activities . These pathways often involve the targets that the indole derivatives bind to, and the downstream effects can include a variety of cellular responses .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, which is the proportion of the compound that enters circulation and is able to have an active effect .

Result of Action

Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the effects are likely to be diverse, depending on the specific targets and pathways involved .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of indole derivatives .

properties

IUPAC Name |

1-ethylindol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-12-6-5-8-7-9(11)3-4-10(8)12/h3-7H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYBQQPHRWZTTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C1C=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-1H-indol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2412075.png)

![N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2412079.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2412081.png)

![3-(4-(methoxycarbonyl)phenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2412082.png)

![3,3,3-trifluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propane-1-sulfonamide](/img/structure/B2412085.png)

![N-(2-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2412090.png)